
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-bromo-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the nitrophenyl compound.
Formation of Dihydropyridine Ring: This step involves the cyclization of the intermediate compounds to form the dihydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include pyridine derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting their function and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitroaniline
- tert-Butyl carbamate
Comparison:
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate: Similar in structure but lacks the dihydropyridine ring, making it less effective in calcium channel interactions.
- 4-Bromo-2-nitroaniline: Contains the nitro and bromine groups but lacks the ester and dihydropyridine components, limiting its applications in medicinal chemistry.
- tert-Butyl carbamate: Lacks the nitro and bromine groups, making it less versatile in chemical reactions.
Eigenschaften
Molekularformel |
C16H19BrN2O4 |
|---|---|
Molekulargewicht |
383.24 g/mol |
IUPAC-Name |
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)13-5-4-12(17)10-14(13)19(21)22/h4-6,10H,7-9H2,1-3H3 |
InChI-Schlüssel |
HGLKTVFVCXOFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


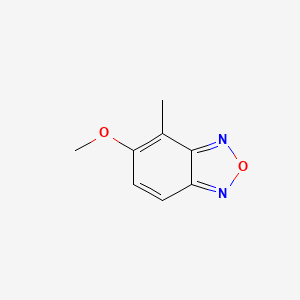
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B8484427.png)
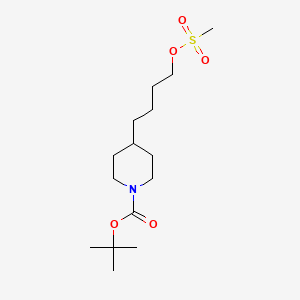
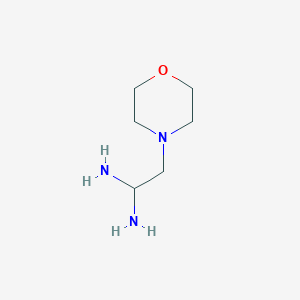
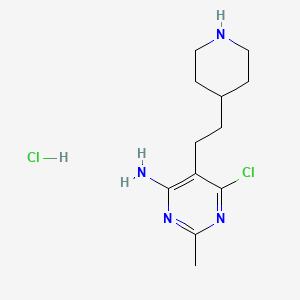
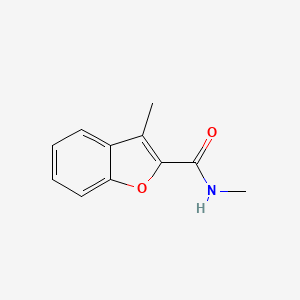
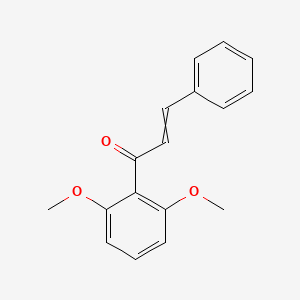
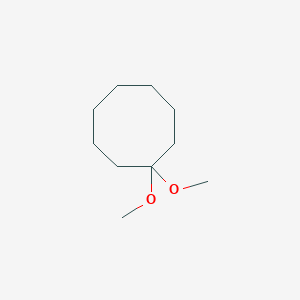
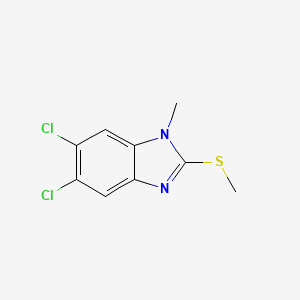
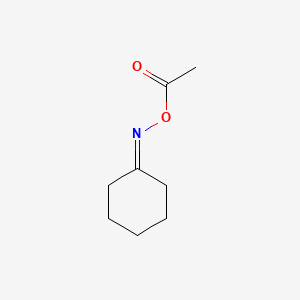
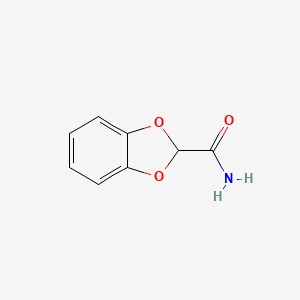
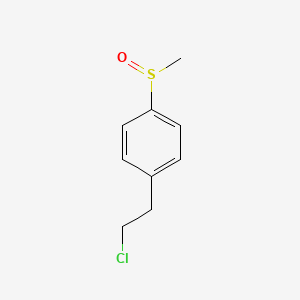
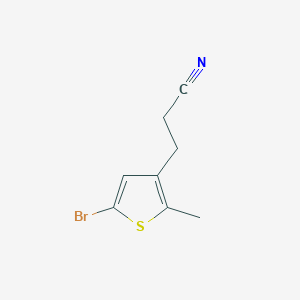
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)
